![molecular formula C29H27FN4O2 B2446225 2-(8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(3-phenylpropyl)acetamide CAS No. 931737-45-0](/img/structure/B2446225.png)
2-(8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(3-phenylpropyl)acetamide
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Description
2-(8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(3-phenylpropyl)acetamide is a useful research compound. Its molecular formula is C29H27FN4O2 and its molecular weight is 482.559. The purity is usually 95%.
BenchChem offers high-quality 2-(8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(3-phenylpropyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(3-phenylpropyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Applications
A study on the preparation of anticancer micro-medicine based on quinoline and chitosan with pH-responsive release performance highlighted the synthesis of an anticancer prodrug with a quinoline structure. This research demonstrated the potential of quinoline derivatives in chemotherapy, particularly for oral cancer, due to their efficient cellular uptake and significant cell viability reduction in cancer cells (Xiaohan Tian et al., 2018).
Sensor Development
Research into the development of novel ratiometric fluorescent sensors has led to the creation of compounds with quinoline as a fluorophore, demonstrating high selectivity and sensitivity for metal ions. This advancement indicates the potential of quinoline derivatives in environmental monitoring and bioimaging applications (Liqiang Gu et al., 2014).
Antimicrobial Activity
The synthesis and evaluation of novel compounds for antimicrobial activity have been a significant area of research. Studies on compounds derived from quinoline have shown promising antimycobacterial activities, underscoring their potential in developing new treatments for infections caused by Mycobacterium species (J. Quiroga et al., 2014).
Structural and Mechanistic Studies
Investigations into the structural aspects of compounds similar to 2-(8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(3-phenylpropyl)acetamide have contributed to a deeper understanding of their properties and mechanisms of action. This includes studies on the formation of salts and inclusion compounds, providing insights into their potential applications in material science and drug formulation (A. Karmakar et al., 2007).
properties
IUPAC Name |
2-[8-fluoro-5-[(3-methylphenyl)methyl]-3-oxopyrazolo[4,3-c]quinolin-2-yl]-N-(3-phenylpropyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27FN4O2/c1-20-7-5-10-22(15-20)17-33-18-25-28(24-16-23(30)12-13-26(24)33)32-34(29(25)36)19-27(35)31-14-6-11-21-8-3-2-4-9-21/h2-5,7-10,12-13,15-16,18H,6,11,14,17,19H2,1H3,(H,31,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDRMIKPGTBDMBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C3C(=NN(C3=O)CC(=O)NCCCC4=CC=CC=C4)C5=C2C=CC(=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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